molecular formula C12H22O2 B12667764 1,3-Dimethylbutyl cyclopentanecarboxylate CAS No. 94231-51-3

1,3-Dimethylbutyl cyclopentanecarboxylate

Cat. No.: B12667764
CAS No.: 94231-51-3
M. Wt: 198.30 g/mol
InChI Key: AGGULZKSGBOSKI-UHFFFAOYSA-N
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Description

1,3-Dimethylbutyl cyclopentanecarboxylate: is an organic compound with the molecular formula C12H22O2 . It is known for its unique structural properties, which include a cyclopentane ring attached to a carboxylate group and a 1,3-dimethylbutyl side chain. This compound is used in various scientific research applications due to its distinct chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethylbutyl cyclopentanecarboxylate typically involves the esterification of cyclopentanecarboxylic acid with 1,3-dimethylbutanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylbutyl cyclopentanecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

1,3-Dimethylbutyl cyclopentanecarboxylate is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dimethylbutyl cyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanecarboxylic acid: An organic compound with a similar cyclopentane ring structure but without the 1,3-dimethylbutyl side chain.

    1,3-Dimethylbutyl acetate: A compound with a similar 1,3-dimethylbutyl side chain but with an acetate group instead of a cyclopentanecarboxylate group.

Uniqueness

1,3-Dimethylbutyl cyclopentanecarboxylate is unique due to its combination of a cyclopentane ring and a 1,3-dimethylbutyl side chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

94231-51-3

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

4-methylpentan-2-yl cyclopentanecarboxylate

InChI

InChI=1S/C12H22O2/c1-9(2)8-10(3)14-12(13)11-6-4-5-7-11/h9-11H,4-8H2,1-3H3

InChI Key

AGGULZKSGBOSKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)OC(=O)C1CCCC1

Origin of Product

United States

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